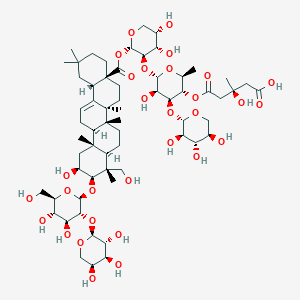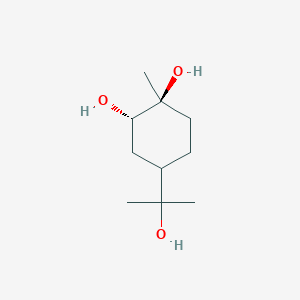
p-Menthane-1,2,8-triol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
p-Menthane-1,2,8-triol: is a monoterpenoid compound with the molecular formula C10H20O3. It is a derivative of p-menthane, characterized by the presence of three hydroxyl groups at the 1, 2, and 8 positions on the cyclohexane ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of p-menthane-1,2,8-triol can be achieved through the oxidation of p-menthane derivatives. One common method involves the oxidation of racemic α-terpineol using dilute permanganate, which yields this compound almost quantitatively . Another approach includes the acid-catalyzed hydration of epoxides derived from p-menthane .
Industrial Production Methods: Industrial production of this compound often involves biotransformation processes using microorganisms such as bacteria, fungi, and yeast. These biocatalysts can convert monoterpenes into their corresponding triols with high optical purity and specificity, adhering to green chemistry principles .
Análisis De Reacciones Químicas
Types of Reactions: p-Menthane-1,2,8-triol undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: Dilute permanganate is commonly used for the oxidation of p-menthane derivatives to form this compound.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts.
Substitution: Acid-catalyzed hydration of epoxides is a typical substitution reaction involving p-menthane derivatives.
Major Products: The major products formed from these reactions include various isomers of this compound, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
p-Menthane-1,2,8-triol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Biology: The compound is studied for its role in the metabolic pathways of microorganisms and plants.
Medicine: Research is ongoing to explore its potential therapeutic properties.
Industry: It is utilized in the production of fragrances and flavoring agents due to its pleasant odor.
Mecanismo De Acción
The mechanism of action of p-menthane-1,2,8-triol involves its interaction with specific enzymes and metabolic pathways. For instance, in biotransformation processes, alcohol oxidizing enzymes and aldehyde dehydrogenases play a crucial role in converting this compound into other metabolites . These enzymatic reactions are essential for the compound’s biological activity and its applications in various fields .
Comparación Con Compuestos Similares
p-Menthane-3,8-diol: Known for its use as an insect repellent.
p-Menthane-1,8-diol: Used in the synthesis of Δ9-tetrahydrocannabinol derivatives.
Uniqueness: p-Menthane-1,2,8-triol is unique due to its specific hydroxylation pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for various synthetic and industrial applications .
Propiedades
Fórmula molecular |
C10H20O3 |
|---|---|
Peso molecular |
188.26 g/mol |
Nombre IUPAC |
(1S,2S)-4-(2-hydroxypropan-2-yl)-1-methylcyclohexane-1,2-diol |
InChI |
InChI=1S/C10H20O3/c1-9(2,12)7-4-5-10(3,13)8(11)6-7/h7-8,11-13H,4-6H2,1-3H3/t7?,8-,10-/m0/s1 |
Clave InChI |
KANCZQSRUGHECB-CFGJQEBVSA-N |
SMILES isomérico |
C[C@@]1(CCC(C[C@@H]1O)C(C)(C)O)O |
SMILES canónico |
CC1(CCC(CC1O)C(C)(C)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


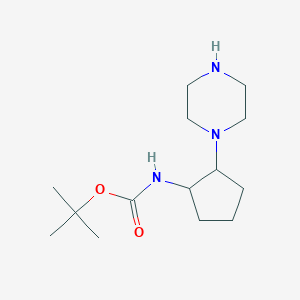
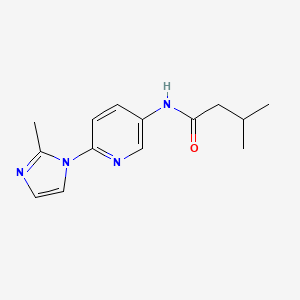


![1-((1,4-Diazepan-1-yl)methyl)-8-fluoro-3-methylimidazo[1,5-a]pyridine](/img/structure/B14868157.png)
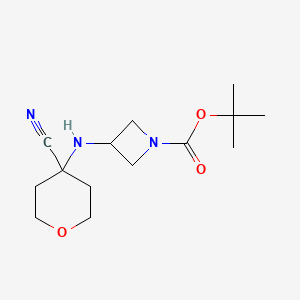

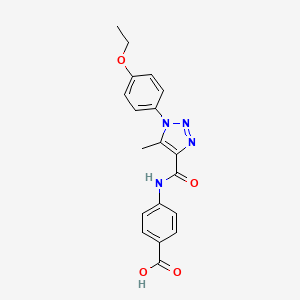
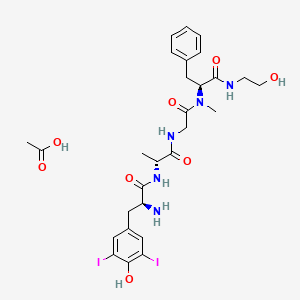

![(2R)-2-[(2-Nitrophenyl)amino]propanoic acid](/img/structure/B14868197.png)
![6-(2-hydroxyethyl)-4-phenyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B14868199.png)
![1-Methoxy-6,7,8,9-tetrahydro-5H-pyrido[4,3-C]azepine](/img/structure/B14868201.png)
